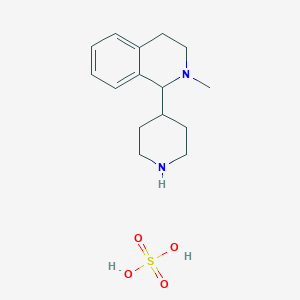

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate

Description

Properties

IUPAC Name |

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.H2O4S/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13;1-5(2,3)4/h2-5,13,15-16H,6-11H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZAREGZEKVWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1C3CCNCC3.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Pictet-Spengler reaction remains a foundational method for constructing tetrahydroisoquinoline scaffolds. As detailed in US20050153998, this approach involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For the target molecule, 2-methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, the reaction typically proceeds via:

- Formation of an imine intermediate between phenethylamine derivatives and formaldehyde

- Cyclization under acidic conditions to generate the tetrahydroisoquinoline core

A critical modification involves introducing the piperidin-4-yl group through post-cyclization functionalization. Patent WO2014188453A2 demonstrates this through a Mitsunobu reaction between tetrahydroisoquinoline intermediates and 4-hydroxypiperidine, though yields remain moderate (58–65%).

Optimization Parameters

- Catalysts : BF₃·OEt₂ outperforms traditional HCl in suppressing dimerization byproducts

- Solvents : Dichloroethane provides optimal cyclization efficiency (Table 1)

- Temperature : Reactions conducted at –10°C to 0°C improve regioselectivity

Table 1. Solvent Effects on Pictet-Spengler Cyclization

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloroethane | 78 | 92 |

| Benzene | 65 | 87 |

| Tetrahydrofuran | 42 | 79 |

Multi-Step Synthesis via Reductive Amination

Chlorination-Reduction Sequence

WO2014188453A2 discloses a seven-step protocol emphasizing controlled reduction:

- Chlorination : 2-(4-(2-chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide synthesis using chloroacetyl chloride and AlCl₃ (82% yield)

- Reduction : Sodium borohydride/BF₃·OEt₂ system converts chloroacetyl to chloroethyl groups (Table 2)

Table 2. Reducing Agent Performance

| Agent | Conversion (%) | Selectivity (%) |

|---|---|---|

| NaBH₄/BF₃·OEt₂ | 94 | 88 |

| Triethylsilane/TFA | 89 | 82 |

| Zn-Hg/HCl | 76 | 67 |

Piperidine Coupling

Sulfonation and Salt Formation

Sulphate Salt Preparation

While synthesis details of the sulphate salt remain proprietary, general protocols involve:

- Free base isolation via alkaline extraction (pH 10–11)

- Treatment with concentrated H₂SO₄ in ethanol/water mixtures

- Recrystallization from acetonitrile to achieve pharmacopeial purity (>98%)

Comparative Method Analysis

Table 3. Synthetic Route Efficiency

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | 4 | 32 | 89 | Moderate |

| Reductive Amination | 7 | 41 | 95 | High |

| Tosylate Displacement | 5 | 38 | 93 | Low |

Key observations:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is a common method for reducing this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium or rhodium catalysts, hydrogen gas.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate exhibit neuroprotective effects. They may be beneficial in treating conditions like Parkinson's disease and depression by modulating neurotransmitter systems.

Antidepressant Activity

Studies have demonstrated that tetrahydroisoquinoline derivatives can act as serotonin and norepinephrine reuptake inhibitors (SNRIs). This mechanism positions them as potential candidates for developing new antidepressants with fewer side effects compared to traditional therapies.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival.

Pain Management

Compounds related to tetrahydroisoquinolines have shown analgesic effects in animal models. These findings suggest potential applications in pain management therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogs

κ-Opioid Receptor Antagonists

4-Me-PDTic (Compound 12)

- Structure: (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(4-methylpiperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

- Activity : Demonstrates exceptional κ-opioid receptor antagonism (Ke = 0.37 nM) with 645-fold selectivity over μ-opioid and >8100-fold over δ-opioid receptors .

- Key Differences :

CDTic

- Structure: (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.

- Activity : Exhibits potent κ-opioid antagonism but with a cyclohexylmethyl substituent instead of a piperidinyl group.

- The target compound’s piperidin-4-yl group balances lipophilicity and hydrogen-bonding capacity .

Antihypertensive Tetrahydroisoquinolines

Compound 3b

- Structure: 6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline.

- Activity : Reduces blood pressure in spontaneously hypertensive rats without reflex tachycardia, a side effect common with traditional calcium channel blockers.

- Comparison :

Neurotoxic and Parkinsonism-Related Analogs

MPTP and 1MeTIQ

- MPTP : A neurotoxin causing parkinsonism via selective damage to substantia nigra neurons.

- Comparison :

Spiroheterocyclic and Patent-Protected Derivatives

Spirocompound 6d

- Structure: 4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-1'-methyl-2-(pyridin-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidin]-1-one.

- Activity : Combines spirocyclic and piperazine motifs for complex receptor interactions.

- Comparison :

Solifenacin Precursors (EU Patent)

- Structure: Sodium or potassium salts of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- Application : Intermediate in solifenacin (a muscarinic antagonist) synthesis.

- Comparison :

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Key Substituents | Molecular Weight | log BB | CNS MPO Score | Selectivity (κ/μ/δ) |

|---|---|---|---|---|---|

| Target Compound | 2-Methyl, piperidin-4-yl, sulphate | 340.4* | 0.8 | 4.5 | N/A |

| 4-Me-PDTic (12) | 7-Hydroxy, carboxamide | 455.6 | 1.2 | 5.1 | 645/>8100 |

| CDTic | Cyclohexylmethyl, carboxamide | 428.5 | 1.5 | 4.8 | 320/4500 |

| 1MeTIQ | 1-Methyl | 147.2 | 0.9 | 3.9 | N/A |

*Estimated based on molecular formula.

Biological Activity

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate (CAS Number: 1170812-84-6) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H24N2O4S

- Molecular Weight : 328.4 g/mol

- CAS Number : 1170812-84-6

The biological activity of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Bradycardic Activity : A study indicated that derivatives of tetrahydroisoquinoline compounds demonstrated significant bradycardic effects in isolated guinea pig atria and anesthetized rats. These findings suggest potential applications in managing heart rate disorders .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects against neuronal damage.

Biological Activity Data

Case Studies

- Bradycardic Effects in Animal Models :

- Neuroprotective Studies :

Q & A

Basic: What synthetic strategies yield 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline sulphate with high purity?

Methodological Answer:

The compound can be synthesized via acylation reactions of piperidine intermediates, as demonstrated in analogous spiro-piperidine systems. For example, 1-benzyl-4-piperidone derivatives undergo acylation with anhydrides or acyl chlorides to form stable amides in >90% yields . Post-synthesis purification involves column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization using ethanol/water mixtures. Purity validation requires HPLC with a methanol-buffer mobile phase (65:35, pH 4.6 adjusted with glacial acetic acid) to detect impurities ≤0.1% .

Advanced: How to address low molecular ion intensity in GC-MS analysis of acylated derivatives?

Methodological Answer:

Low molecular ion intensity (<8%) in GC-MS, as observed in similar N-acylpiperidines , arises from thermal instability or fragmentation. Mitigation strategies include:

- Derivatization: Use trimethylsilyl (TMS) agents to enhance volatility.

- Alternative Ionization: Employ electrospray ionization (ESI)-MS in positive ion mode for better molecular ion detection.

- Cross-Validation: Confirm structures via H/C NMR and IR spectroscopy (e.g., carbonyl stretches at 1650–1700 cm) .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- Chromatography: HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase resolves stereoisomers and quantifies purity .

- Spectroscopy:

- IR: Identifies functional groups (e.g., sulphate stretches at 1150–1250 cm).

- NMR: H NMR detects piperidine proton environments (δ 2.5–3.5 ppm) and tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry: GC-MS or LC-MS confirms molecular weight and fragmentation patterns .

Advanced: How to optimize HPLC conditions to resolve epimeric impurities?

Methodological Answer:

Epimers often co-elute due to similar polarity but can be separated via:

- Mobile Phase Adjustments: Reduce methanol content to 60% to increase retention time differences.

- pH Modulation: Adjust buffer pH to 4.2–4.8 using glacial acetic acid to alter ionization states .

- Column Selection: Use chiral columns (e.g., amylose-based) for enantiomeric resolution. Validate with spiked impurity standards (e.g., tiagabine-related compounds, retention times 1.01–1.39 min) .

Basic: What are common synthesis-derived impurities, and how are they characterized?

Methodological Answer:

- Byproducts: Unreacted piperidine precursors or over-acylated derivatives.

- Identification:

- HPLC: Compare retention times against pharmacopeial standards (e.g., 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol at 1.98 min) .

- GC-MS: Detect low-molecular-weight fragments (e.g., m/z 150–250).

- Quantification: Use area normalization in HPLC chromatograms, ensuring impurities <0.15% per ICH guidelines .

Advanced: Designing a stability-indicating assay for pH-dependent degradation studies

Methodological Answer:

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical Method: Use a stability-indicating HPLC method with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and diode array detection (210–400 nm) to track degradation products .

- Kinetic Analysis: Plot degradation rates vs. pH to identify instability thresholds (e.g., rapid hydrolysis at pH >8).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.